4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL is a complex organic compound characterized by its unique structural features. This compound contains a benzenesulfinyl group attached to a dodecatrienol backbone, which includes three double bonds and three methyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL typically involves multiple steps, starting with the preparation of benzenesulfinyl chloride. This can be achieved through the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfinyl chloride is then reacted with appropriate intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.
Wissenschaftliche Forschungsanwendungen
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase IX, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to interact with various biological molecules, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfinyl group and exhibit similar biological activities.
Sulfone derivatives: Compounds with sulfone groups that undergo similar chemical reactions and have comparable applications.
Aromatic sulfides: These compounds contain sulfide groups and are used in similar research and industrial contexts.
Uniqueness
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL is unique due to its specific structural features, including the combination of a benzenesulfinyl group with a dodecatrienol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63832-03-1 |
---|---|
Molekularformel |
C21H30O2S |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
4-(benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C21H30O2S/c1-6-21(5,22)20(24(23)19-13-8-7-9-14-19)16-15-18(4)12-10-11-17(2)3/h6-9,11,13-15,20,22H,1,10,12,16H2,2-5H3 |
InChI-Schlüssel |
RCHBAKQBRYGMLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCC(C(C)(C=C)O)S(=O)C1=CC=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.